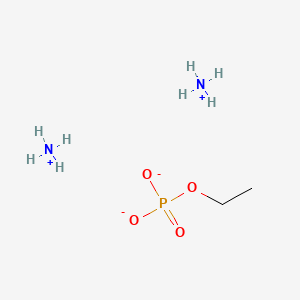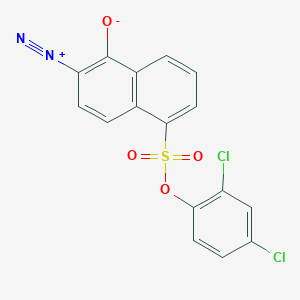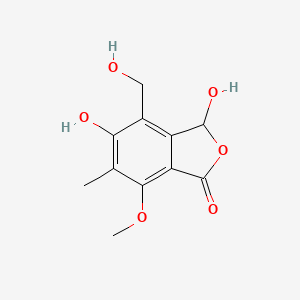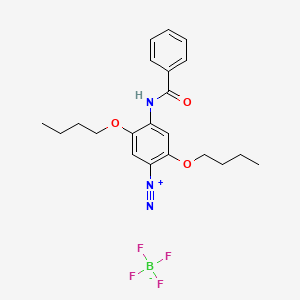
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate is a diazonium salt that features a benzoylamino group and two butoxy groups attached to a benzene ring. The tetrafluoroborate anion (BF4-) is known for its stability and non-coordinating nature, making it a useful counterion in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate typically involves the diazotization of the corresponding amine precursor. The general procedure includes:
Diazotization Reaction: The amine precursor is treated with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to form the diazonium salt.
Formation of Tetrafluoroborate Salt: The diazonium salt is then reacted with tetrafluoroboric acid (HBF4) to yield the desired diazonium tetrafluoroborate compound.
Industrial Production Methods
Industrial production of diazonium tetrafluoroborates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling Reactions: The diazonium compound can participate in azo coupling reactions to form azo dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., KCN). These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are commonly used.
Coupling Reactions: Aromatic compounds with electron-donating groups (e.g., phenols, anilines) are used as coupling partners.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Reduction Reactions: The corresponding amine.
Coupling Reactions: Azo dyes with various colors and properties.
科学研究应用
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate has several scientific research applications:
作用机制
The mechanism of action of 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of new chemical bonds and products .
Molecular Targets and Pathways
Aryl Cations: Generated during the decomposition of the diazonium group, these cations are highly reactive and can participate in electrophilic substitution reactions.
Fluoride Transfer: The tetrafluoroborate anion can act as a fluoride donor in certain reactions, facilitating the formation of fluorinated products.
相似化合物的比较
Similar Compounds
4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium tetrafluoroborate compound used in organic synthesis and dye production.
4-Fluorobenzenediazonium Tetrafluoroborate: Used in fluorination reactions and as an initiator in polymerization processes.
Uniqueness
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate is unique due to its specific functional groups, which impart distinct reactivity and properties. The presence of benzoylamino and butoxy groups can influence the compound’s solubility, stability, and reactivity compared to other diazonium tetrafluoroborates .
属性
CAS 编号 |
85099-30-5 |
|---|---|
分子式 |
C21H26BF4N3O3 |
分子量 |
455.3 g/mol |
IUPAC 名称 |
4-benzamido-2,5-dibutoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C21H25N3O3.BF4/c1-3-5-12-26-19-15-18(24-22)20(27-13-6-4-2)14-17(19)23-21(25)16-10-8-7-9-11-16;2-1(3,4)5/h7-11,14-15H,3-6,12-13H2,1-2H3;/q;-1/p+1 |
InChI 键 |
WYQKIWNFYBKSBJ-UHFFFAOYSA-O |
规范 SMILES |
[B-](F)(F)(F)F.CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
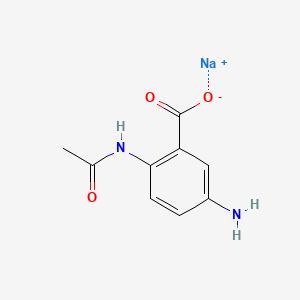

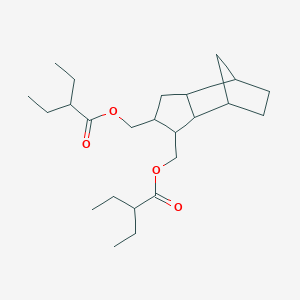

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
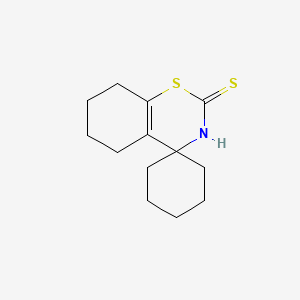

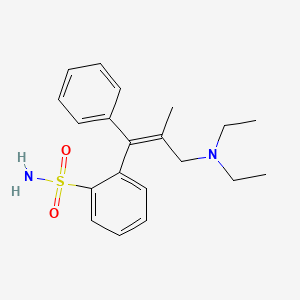
![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)

